Ethyl 1-methyl-2-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, also known as ethyl 1-methyl-2-oxo-3-piperidinecarboxylate, is a synthetic compound used in scientific research. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals and biologically active compounds. The compound has been widely studied for its various applications in organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
Piperidine derivatives are often evaluated for their potential as drugs . This involves testing their biological activity and pharmacological activity .
Chiral Optimization
Piperidine derivatives, such as (S or R)-ethyl piperidine-3-carboxylate, have been used as the starting components for chiral optimization . The piperidine ring was essential for this process .
Synthesis of “Carba” Pseudo-dipeptide Units
Ethyl 2-oxo-3-piperidinecarboxylate has been used in the synthesis of racemic “carba” pseudo-dipeptide units .
Synthesis of c-Met Inhibitors
Isobutyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate, a compound similar to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, has been used in the synthesis of c-Met inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks for the syntheses of receptor agonists and antagonists , suggesting that this compound may also interact with various receptors in the body.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 1-methyl-2-oxopiperidine-3-carboxylate are currently unknown
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the gastrointestinal tract following oral administration. Its molecular weight (185.22 g/mol ) is within the range that is generally favorable for good bioavailability.
properties
IUPAC Name |
ethyl 1-methyl-2-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIDKPBGWQLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate |
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